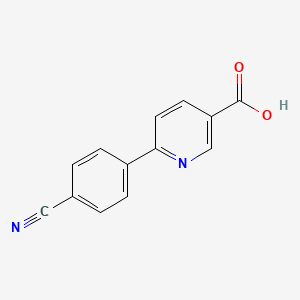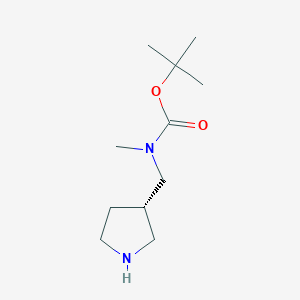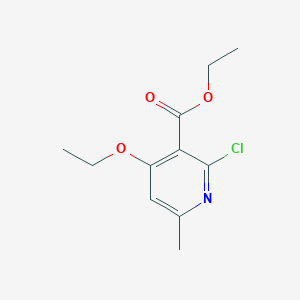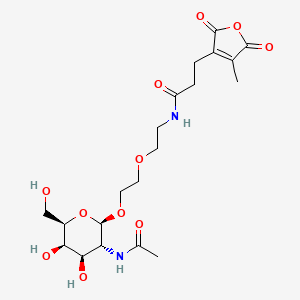
6-(4-Cyanophenyl)nicotinic acid
Overview
Description
6-(4-Cyanophenyl)nicotinic acid, also known as 4-Cyanophenyl Picolinic Acid, is a compound that has generated attention in scientific fields due to its biological properties. It has a molecular weight of 224.21 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C13H8N2O2 . The InChI code is 1S/C13H8N2O2/c14-7-9-1-3-10 (4-2-9)11-5-6-15-8-12 (11)13 (16)17/h1-6,8H, (H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.21 g/mol . The InChI code is 1S/C13H8N2O2/c14-7-9-1-3-10 (4-2-9)11-5-6-15-8-12 (11)13 (16)17/h1-6,8H, (H,16,17) .Scientific Research Applications
Receptor Identification and Mechanism of Action
Nicotinic acid operates through specific receptors, identified as G-protein-coupled receptors (GPCRs) such as HM74 and PUMA-G in humans and mice, respectively. These receptors mediate the lipid-lowering effects of nicotinic acid by inhibiting lipolysis in adipose tissue, which involves a decrease in cyclic adenosine monophosphate (cAMP) levels. This action is crucial for its use in treating dyslipidemia and contributing to cardiovascular health (S. Tunaru et al., 2003; A. Wise et al., 2003).
Advances in Separation and Synthesis Techniques
Research has focused on enhancing the recovery and synthesis of nicotinic acid from various processes. Techniques such as reactive extraction using organophosphorus solvating extractants have shown potential in intensifying the recovery of nicotinic acid, demonstrating the compound's importance in industrial applications related to the food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).
Role in Cardiovascular Health and Atherosclerosis
Nicotinic acid has been recognized for its ability to inhibit the progression of atherosclerosis independently of its lipid-modifying effects. It acts through its receptor GPR109A expressed in immune cells, highlighting its anti-inflammatory properties that contribute to cardiovascular health. This mechanism suggests potential therapeutic applications beyond its traditional use in lipid management (Martina Lukasova et al., 2011).
Agricultural Applications
Nicotinic acid derivatives have also been explored for their herbicidal activity. Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed compounds with significant herbicidal activity, demonstrating the broader applicability of nicotinic acid derivatives in developing new herbicides (Chen Yu et al., 2021).
Mechanism of Action
Target of Action
It is known that nicotinic acid, a closely related compound, acts on the nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid, a related compound, is known to act as a precursor to the coenzymes nad and nadp . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
Nicotinic acid, a related compound, is known to be involved in the metabolism of nad and nadp . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
These factors can impact the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Nicotinic acid, a related compound, is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
properties
IUPAC Name |
6-(4-cyanophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIDMWGKJCRQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687000 | |
| Record name | 6-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648898-18-4 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(4-cyanophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648898-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)





![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
